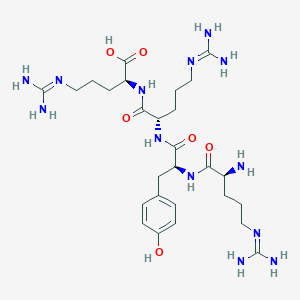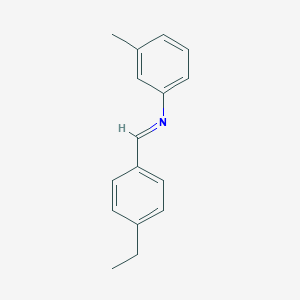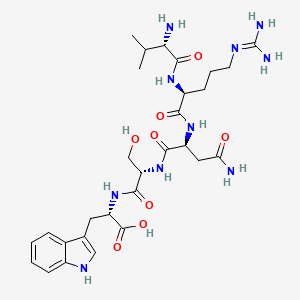![molecular formula C25H16O3S B14238775 10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid CAS No. 625851-58-3](/img/structure/B14238775.png)
10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid is a complex organic compound that belongs to the family of anthracene derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid typically involves a series of reactions starting from anthracene. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the phenylethynyl group onto the anthracene core . The reaction conditions often include the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield anthraquinone derivatives, while reduction could produce hydroanthracene derivatives.
Applications De Recherche Scientifique
10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Mécanisme D'action
The mechanism of action of 10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, its photophysical properties are due to its ability to absorb and emit light, which is influenced by the electronic structure of the anthracene core and the attached functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid is unique due to the presence of the acetylsulfanyl group, which can significantly influence its chemical reactivity and photophysical properties. This makes it distinct from other anthracene derivatives that lack this functional group .
Propriétés
Numéro CAS |
625851-58-3 |
|---|---|
Formule moléculaire |
C25H16O3S |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
10-[2-(4-acetylsulfanylphenyl)ethynyl]anthracene-9-carboxylic acid |
InChI |
InChI=1S/C25H16O3S/c1-16(26)29-18-13-10-17(11-14-18)12-15-21-19-6-2-4-8-22(19)24(25(27)28)23-9-5-3-7-20(21)23/h2-11,13-14H,1H3,(H,27,28) |
Clé InChI |
CFPGEJRDWCHBER-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide](/img/structure/B14238715.png)

![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)
![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)
![2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide](/img/structure/B14238747.png)

![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14238758.png)
![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro-](/img/structure/B14238766.png)
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)

![Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI)](/img/structure/B14238795.png)

